Spiro[4.5]dec-6-en-8-one
Overview
Description
Spiro[4.5]dec-6-en-8-one is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . The compound is typically stored at temperatures around 0-8°C .
Synthesis Analysis
The synthesis of spirocyclic compounds like this compound has seen significant advancements in recent years . One approach involves a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones . This method uses modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic framework . The InChI code for this compound is 1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is typically stored at temperatures around 0-8°C .Scientific Research Applications
Enantioselective Synthesis
Spiro[4.5]dec-6-en-8-one has been utilized in the enantioselective synthesis of spiro[4.4]non- and spiro[4.5]dec-2-ene-1,6-diones. This process involves asymmetric allylation of enamines and ketal derivatives, followed by carbanionic cyclization, producing compounds with moderate to high enantiomeric purities (Chitkul et al., 1994).
Spirocyclization Chemistry
Samarium(II)-promoted spirocyclization onto an aromatic ring is another key application. The process involves reacting methyl 4-(4-oxoalkyl)benzoates with SmI(2), resulting in the formation of various spiro[4.5] systems, highlighting the flexibility of this compound in synthesizing sterically congested systems (Ohno et al., 2003).
Synthesis of Sesquiterpenoids
This compound plays a role in the synthesis of sesquiterpenoids. A study demonstrated collective syntheses of spiro[4.5]decane framework bearing sesquiterpenoids, such as α & β-vetispirenes, β-vetivone, agarospirol, and hinesol, showcasing the compound's utility in complex natural product synthesis (Athe et al., 2019).
Nucleophilic Reactions and Stereochemistry
This compound is also significant in studying nucleophilic reactions and stereochemistry. Studies have shown that spirocyclic ketones like this compound can exhibit facial selectivity in nucleophilic reactions, influenced by distant, orthogonal double bonds. This provides insights into stereoelectronic control and electron density donation in organic chemistry (Liu & Burnell, 1994).
Radical Spirocyclization
Another area of application is in radical spirocyclization. Research shows that spiro[4.5]decane and spiro[4.4]nonane ring systems can be synthesized through Nazarov cyclization, highlighting the versatility and reactivity of the this compound compound in generating complex molecular architectures (Kuroda et al., 2000).
Safety and Hazards
Spiro[4.5]dec-6-en-8-one is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
spiro[4.5]dec-9-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBFVHJBMGXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162945 | |
Record name | Spiro(4.5)dec-6-ene-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14523-53-6 | |
Record name | Spiro(4.5)dec-6-ene-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014523536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(4.5)dec-6-ene-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Spiro[4.5]dec-6-en-8-one and where is it found?
A1: this compound is a bicyclic organic compound found in the leaf aqueous extracts of Cnidoscolus aconitifolius []. This plant is a leafy vegetable consumed for its nutritional and medicinal benefits.
Q2: What is the significance of this compound in Cnidoscolus aconitifolius?
A2: While the specific role of this compound in Cnidoscolus aconitifolius is not elaborated on in the provided research, its presence was revealed through GC-MS analysis of the leaf extracts []. This analysis identified 42 compounds, suggesting a complex chemical profile that could contribute to the plant's reported biological activities.
Q3: Are there any other natural sources of this compound?
A3: Yes, besides Cnidoscolus aconitifolius, this compound, specifically its derivative 6,10-Dimethyl-2-(1-methylethenyl)this compound (also known as solavetivone), has been identified in air-cured Burley tobacco []. It's considered a key flavor component in the essential oils of this tobacco variety.
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